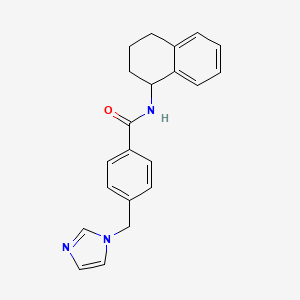
4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole moiety linked to a tetrahydronaphthalene structure via a methylene bridge. Its molecular formula is C19H24N4O with a molecular weight of 324.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its structural properties.
- Antimicrobial Properties : Some derivatives show promise against bacterial strains.
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with metal ions in enzyme active sites.
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in tumor cells.
Antitumor Activity
A study evaluated the compound's effects on various cancer cell lines (e.g., MCF-7 and MDA-MB-231). It demonstrated significant antiproliferative activity with IC50 values in the low micromolar range. The mechanism was linked to tubulin polymerization inhibition and subsequent mitotic catastrophe.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | Tubulin inhibition |
| MDA-MB-231 | 74 | Apoptosis induction |
Neuroprotective Effects
In neuroprotection studies, the compound exhibited protective effects against oxidative stress-induced neuronal damage. It was found to upregulate antioxidant enzymes and reduce apoptosis markers.
Antimicrobial Properties
Certain derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-20-7-3-5-17-4-1-2-6-19(17)20)18-10-8-16(9-11-18)14-24-13-12-22-15-24/h1-2,4,6,8-13,15,20H,3,5,7,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGPDWVNFLDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













